molecular formula C14H26Cl2N2O B7454693 N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride

Cat. No.: B7454693
M. Wt: 309.3 g/mol
InChI Key: CTAKKHQDIDLOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride, also known as Fura-2AM, is a fluorescent probe that is widely used for intracellular calcium imaging. It is a cell-permeable molecule that can be loaded into cells and then hydrolyzed by esterases to release the fluorescent dye Fura-2. Fura-2 is a calcium-sensitive dye that emits fluorescence upon binding to calcium ions, making it an excellent tool for visualizing calcium signaling in cells.

Mechanism of Action

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride works by binding to calcium ions in the cytoplasm of cells. When calcium ions bind to Fura-2, the dye emits a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques. The intensity of the fluorescent signal is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells. It is a non-toxic molecule that is rapidly hydrolyzed by esterases in the cytoplasm of cells. Once hydrolyzed, the fluorescent dye Fura-2 is released and can bind to calcium ions in the cell.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride is its high sensitivity and specificity for calcium ions. It can detect changes in calcium concentrations as small as 10 nM, making it an excellent tool for studying calcium signaling in cells. This compound is also relatively easy to use and can be loaded into cells using a variety of methods, including microinjection, electroporation, and incubation with the dye.
One limitation of this compound is its short half-life in cells. Once loaded into cells, the dye is rapidly hydrolyzed by esterases and the fluorescent signal begins to decay. This limits the amount of time that this compound can be used to study calcium signaling in cells. Additionally, this compound is not suitable for long-term imaging studies, as the dye can be toxic to cells when used for extended periods of time.

Future Directions

There are several future directions for the use of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride in scientific research. One area of interest is the development of new methods for loading the dye into cells, such as the use of nanoparticles or viral vectors. Another area of interest is the development of new fluorescent probes that can be used to study other signaling pathways in cells. Finally, there is ongoing research into the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that involve abnormal calcium signaling.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride involves several steps, including the protection of the amine group, the introduction of the furan-2-ylmethyl group, and the final deprotection of the amine group. The synthesis is typically carried out in several steps with a high degree of purity and yield. Several different methods have been developed for the synthesis of this compound, including solid-phase synthesis and solution-phase synthesis.

Scientific Research Applications

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride has been widely used in scientific research to study calcium signaling in cells. Calcium signaling plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been used to study calcium signaling in a wide range of cell types, including neurons, muscle cells, and immune cells.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O.2ClH/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12;;/h5-7,11,15-16H,8-10H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAKKHQDIDLOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=CO2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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